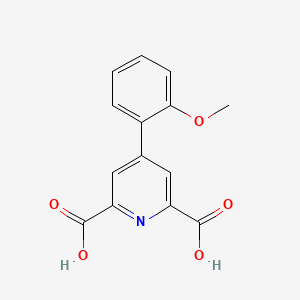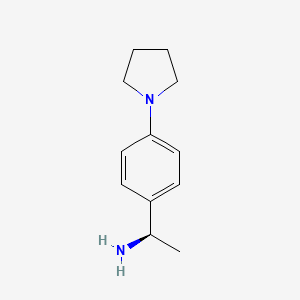
(1R)-1-(4-Pyrrolidinylphenyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Pyrrolidinylphenyl)ethylamine is a chiral amine compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Pyrrolidinylphenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenylacetonitrile and pyrrolidine.
Formation of Intermediate: The 4-bromophenylacetonitrile undergoes a nucleophilic substitution reaction with pyrrolidine to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-Pyrrolidinylphenyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
(1R)-1-(4-Pyrrolidinylphenyl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-Pyrrolidinylphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine: The enantiomer of (1R)-1-(4-Pyrrolidinylphenyl)ethylamine, with similar structural properties but different biological activity.
1-(4-Pyrrolidinylphenyl)methanamine: A structurally related compound with a methanamine group instead of an ethylamine chain.
4-(Pyrrolidin-1-yl)phenylamine: A compound with a pyrrolidine ring directly attached to the phenyl group without the ethylamine chain.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a pyrrolidine ring and an ethylamine chain. This combination of structural features imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(1R)-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3/t10-/m1/s1 |
Clave InChI |
OCZYPQZGADEYRH-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)N2CCCC2)N |
SMILES canónico |
CC(C1=CC=C(C=C1)N2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


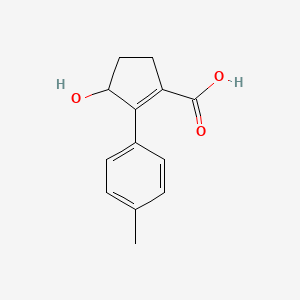

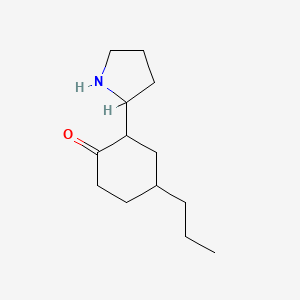
![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)
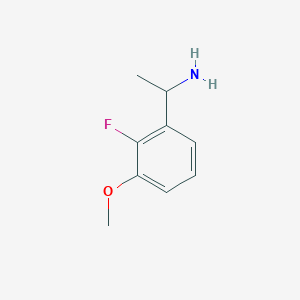
![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
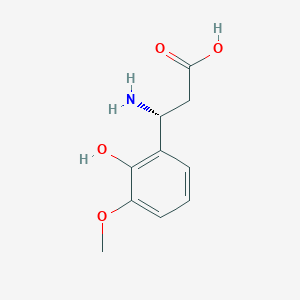
![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)


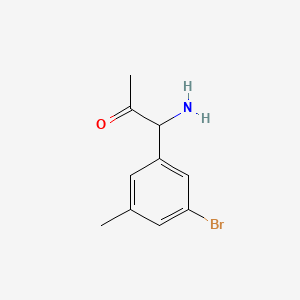
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate](/img/structure/B13056312.png)
